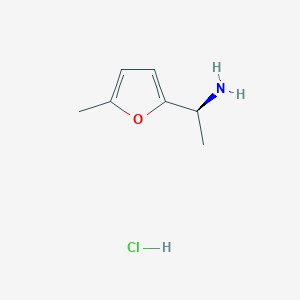

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride

Description

“(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride” is a chiral amine derivative featuring a 5-methylfuran-2-yl substituent attached to an ethanamine backbone, with the (S)-enantiomer configuration. The compound’s molecular formula is C₇H₁₁ClNO, and its approximate molecular weight is 161.46 g/mol (calculated based on structural analysis). The furan ring contributes aromaticity and oxygen-based polarity, while the ethylamine chain and stereochemistry may influence biological interactions, solubility, and receptor binding.

Key structural attributes include:

Properties

Molecular Formula |

C7H12ClNO |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H11NO.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1 |

InChI Key |

AXCKNEMYUYMDEP-RGMNGODLSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](C)N.Cl |

Canonical SMILES |

CC1=CC=C(O1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methylfuran-2-carboxylic acid.

Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-1-(5-Methylfuran-2-yl)ethan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amine group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as ammonia, primary amines, and secondary amines can be used in substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is used in the development of novel materials with unique properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on molecular features, physicochemical properties, and hazards.

Table 1: Structural and Functional Comparison

Key Findings from Comparison

Substituent Effects: Alkyl Groups on Furan: Ethyl substituents (e.g., in ) increase molecular weight and toxicity compared to methyl groups. The target compound’s methyl group likely reduces acute hazards .

Heterocycle Replacement :

- Replacing the furan with a chlorinated phenyl ring () introduces halogenated aromaticity, which may improve metabolic stability but raise environmental concerns .

Stereochemistry :

- Enantiomers (e.g., (R)- vs. (S)-configurations in ) can exhibit divergent biological activities, though specific data are absent in the evidence .

Functional Group Additions :

- Methoxy and Trifluoro Groups : Methoxy substitution () correlates with acute toxicity, while trifluoro substitution () enhances electronic effects and stability .

Research Implications

- Pharmacological Potential: The target compound’s furan ring and chiral center make it a candidate for drug development, particularly in neurotransmitter or enzyme-targeting applications.

- Safety Considerations : While the target compound lacks direct hazard data, structural analogs suggest rigorous handling protocols are advisable.

Biological Activity

(S)-1-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClN\O

- Molecular Weight : 161.63 g/mol

- CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of infectious diseases and cancer treatment.

1. Antimicrobial Activity

Recent studies have indicated that compounds with furan derivatives exhibit notable antimicrobial properties. For instance, the presence of the furan ring in this compound suggests potential efficacy against certain bacterial strains, although specific data on this compound is limited.

2. Anticancer Potential

Research into similar compounds has shown that derivatives containing amine functionalities can inhibit cancer cell proliferation. For example, compounds with structural similarities to (S)-1-(5-Methylfuran-2-yl)ethan-1-amine have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity with IC values in the micromolar range.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Example A | MDA-MB-231 | 0.126 |

| Example B | H1975 | 0.442 |

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

3. Trypanocidal Activity

The compound's structural features may enhance its ability to target Trypanosoma brucei, the causative agent of African sleeping sickness. Analogous compounds have shown promising trypanocidal activity, with IC values reported as low as 0.42 µM for related structures. This suggests that this compound could be a candidate for further development in treating this disease.

Case Studies and Research Findings

A review of literature reveals several studies focusing on compounds related to this compound:

- Antiviral Activity : Compounds similar in structure have shown antiviral activity against influenza viruses, indicating that modifications to the furan ring can enhance bioactivity against viral pathogens .

- Pharmacokinetics and Toxicology : Preliminary studies on related amine derivatives indicate good bioavailability and low toxicity profiles in animal models, suggesting that this compound may share these favorable characteristics .

- Synthetic Approaches : The synthesis of this compound typically involves straightforward amination reactions, which can be optimized for higher yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.